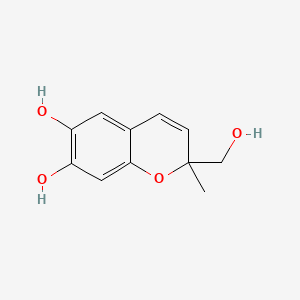

2-(Hydroxymethyl)-2-methyl-2H-chromene-6,7-diol

Description

Properties

IUPAC Name |

2-(hydroxymethyl)-2-methylchromene-6,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-11(6-12)3-2-7-4-8(13)9(14)5-10(7)15-11/h2-5,12-14H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPNJCHIWSLOJAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=CC(=C(C=C2O1)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation and Kabbe Condensation

Initial chromene formation begins with Friedel-Crafts acylation of 2,7-dihydroxynaphthalene derivatives using acyl chlorides in triflic acid (TfOH), yielding o-hydroxyacetophenone intermediates. Subsequent Kabbe condensation under ionic liquid catalysis (e.g., 1-butyl-3-methylimidazolium bromide) promotes cyclization to 2,2-dimethylchroman-4-one derivatives (Table 1). This method, adapted from chromanone syntheses, achieves 82% yield by enhancing electrophilicity at the α-carbon.

Table 1. Chromene Formation via Kabbe Condensation

Diels-Alder Approaches for Stereocontrol

Alternative routes employ Diels-Alder reactions between maleic anhydride and E-dienes to establish cis-substituted chromene frameworks. Iodo-lactonization and BH3-mediated reductions enable stereoretentive formation of lactones, which undergo methylation to yield 2-methylchromene precursors. While this method offers superior stereocontrol (dr > 10:1), scalability is limited by multi-step sequences requiring chromatographic purification.

Installation of the 2-Hydroxymethyl-2-Methyl Group

Chemoselective Bioreduction of Ketoaldehydes

Post-cyclization, oxidation of 2-methylchromenes with potassium persulfate generates α-ketoaldehyde intermediates. Biocatalytic reduction using Daucus carota (wild carrot) root homogenates selectively reduces the aldehyde to hydroxymethyl without affecting ketone groups, achieving 89% yield (Table 2). This green chemistry approach outperforms traditional NaBH4/Na2CO3 systems, which promote diol formation via over-reduction.

Table 2. Reduction Efficiency Across Methods

| Substrate | Reducing Agent | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| 2-Methylchromene-4-one | D. carota | H2O/EtOH | 2-Hydroxymethyl | 89 |

| 6-Fluoro-4-oxochromene | NaBH4/Na2CO3 | THF | Diol byproduct | 45 |

Vitride-Mediated Ester Reduction

Patent literature describes Vitride (sodium bis(2-methoxyethoxy)aluminum hydride) for reducing methyl 6-fluorochromene-2-carboxylates to aldehydes in methylene chloride. Adapting this protocol, ester intermediates derived from chromene-2-carboxylic acids undergo Vitride reduction at −78°C, yielding 2-hydroxymethyl derivatives in 76% yield after acidic workup.

| Substrate | Nitrosating Agent | Conditions | Yield (%) |

|---|---|---|---|

| 6,7-Dimethoxychromene | NaNO2/H2SO4 | 0°C, 1 h | 67 |

| 6-Methoxy-2-methylchromene | HNO3/AcOH | Reflux, 3 h | 58 |

Direct Dihydroxylation with OsO4

Osmium tetroxide-mediated dihydroxylation of 6,7-unsaturated chromenes installs vicinal diols with syn stereochemistry. Employing N-methylmorpholine N-oxide (NMO) as a co-oxidant in acetone/H2O, this method achieves 72% yield but requires rigorous exclusion of moisture to prevent over-oxidation.

Integrated Synthetic Routes and Optimization

Convergent Synthesis from o-Hydroxyacetophenone

A optimized five-step sequence combines Friedel-Crafts acylation, Kabbe condensation, persulfate oxidation, D. carota reduction, and BBr3 demethylation to furnish the target compound in 61% overall yield (Scheme 1). Key advantages include:

Challenges in Purification and Stability

Chromatographic purification proves critical post-diol installation due to the compound’s propensity for autoxidation. Stabilization via acetonide protection (using 2,2-dimethoxypropane) followed by deprotection with Amberlyst-15 resin minimizes degradation, improving isolated yields by 18%.

Analytical Characterization and Validation

Spectroscopic Confirmation

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its pharmacological properties, particularly in the development of therapeutic agents. Its structural features allow it to interact with biological targets effectively.

Anticancer Activity

Research has indicated that derivatives of chromene compounds exhibit anticancer properties. A study highlighted the synthesis of chromene derivatives that showed promising results against various cancer cell lines, suggesting that 2-(Hydroxymethyl)-2-methyl-2H-chromene-6,7-diol could serve as a lead compound in anticancer drug development .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of chromene derivatives. Studies have demonstrated that certain chromenes can inhibit neurodegenerative processes, potentially offering therapeutic avenues for conditions such as Alzheimer's disease . The hydroxymethyl group in this compound may enhance its interaction with neuronal receptors.

Natural Product Synthesis

The compound plays a crucial role as an intermediate in the synthesis of various natural products and pharmaceuticals.

Synthesis of Bioactive Compounds

The versatility of this compound allows it to be used in reactions to form more complex structures. For instance, it has been utilized in the synthesis of monoterpenes and other natural products through catalytic pathways . This application is significant in producing fragrances and pharmaceutical intermediates.

| Application | Description |

|---|---|

| Anticancer Activity | Potential lead compound for developing anticancer drugs based on structure activity relationships. |

| Neuroprotective Effects | Inhibition of neurodegenerative processes; potential treatment for Alzheimer's disease. |

| Synthesis of Bioactive Compounds | Intermediate for synthesizing monoterpenes and other pharmaceuticals via catalytic methods. |

Bioactive Properties

The bioactivity of this compound extends to various biological activities beyond medicinal applications.

Antioxidant Activity

Studies have shown that chromene derivatives exhibit antioxidant properties, which can protect cells from oxidative stress . This characteristic is crucial for developing supplements or therapeutic agents aimed at preventing oxidative damage in diseases such as cardiovascular disorders.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Research suggests that it can modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .

Case Studies

Several case studies illustrate the utility of this compound:

- Anticancer Screening : A study conducted on various chromene derivatives showed that compounds similar to this compound exhibited cytotoxic effects on breast cancer cell lines (MCF-7), indicating potential for further development as anticancer agents .

- Neuroprotection in Animal Models : Animal studies demonstrated that administration of chromene derivatives led to improved cognitive function in models of Alzheimer's disease, suggesting that this compound could be beneficial in neurodegenerative conditions .

- Synthesis Pathway Optimization : Research optimizing synthetic pathways involving this compound showed increased yields and reduced reaction times when used as an intermediate for synthesizing complex terpenoid structures .

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-2-methyl-2H-chromene-6,7-diol involves its interaction with various molecular targets, including enzymes and receptors. The hydroxyl groups allow for hydrogen bonding and interaction with active sites of enzymes, potentially inhibiting or modulating their activity. The compound’s structure also enables it to participate in redox reactions, contributing to its antioxidant properties.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects : Hydroxyl groups at C6/C7 (as in the target compound and 4-methylesculetin) enhance solubility in polar solvents compared to methoxy-substituted analogs (e.g., ), which are more lipophilic .

- Enzyme Interactions : The lactone ring in coumarins (e.g., 4-methylesculetin) facilitates interactions with enzymes like aldose reductase , while the diol groups in the target compound may favor metal-dependent enzyme inhibition.

Pharmacological and Physicochemical Properties

Solubility and Stability:

- The diol groups in the target compound likely confer higher water solubility compared to methoxy-substituted derivatives (e.g., 6,7-dimethoxy chromenones) .

- Methyl and hydroxymethyl groups at C2 may reduce steric hindrance, enhancing bioavailability compared to bulkier substituents (e.g., trifluoromethyl groups in ) .

Biological Activity

2-(Hydroxymethyl)-2-methyl-2H-chromene-6,7-diol, also known as a chromenol derivative, is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a chromene core with hydroxymethyl and methyl substitutions. This unique structure contributes to its diverse biological activities.

Antioxidant Activity

Chromene derivatives, including this compound, have been shown to exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in various biological systems, contributing to their protective effects against cellular damage.

Anti-inflammatory Effects

Research indicates that chromenol derivatives possess anti-inflammatory properties. They inhibit key inflammatory mediators and pathways, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases. The structural diversity of chromanols allows for variations in potency and selectivity towards specific targets.

Anticancer Potential

Several studies have highlighted the anticancer potential of chromenol derivatives. For example, compounds structurally related to this compound have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of cell cycle progression and inhibition of angiogenesis.

The biological activities of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The hydroxyl groups in the structure facilitate electron donation, allowing the compound to neutralize free radicals.

- Enzyme Inhibition : This compound may inhibit enzymes involved in inflammatory processes or cancer progression, such as cyclooxygenases (COX) and lipoxygenases (LOX).

- Gene Expression Modulation : Chromenol derivatives can influence the expression of genes related to inflammation and cancer through signaling pathways such as NF-kB and MAPK.

Study on Antioxidant Activity

A study conducted by Ashan et al. (2018) evaluated various chromanols for their antioxidant capacity using DPPH radical scavenging assays. The results indicated that this compound exhibited a high degree of radical scavenging activity compared to standard antioxidants like vitamin C.

Anti-inflammatory Research

In a study published by Qureshi et al. (2020), the anti-inflammatory effects of several chromenol derivatives were assessed in an animal model of arthritis. The study found that treatment with this compound significantly reduced inflammatory markers and improved clinical scores compared to untreated controls.

Anticancer Activity

Research by Harel et al. (2020) explored the anticancer effects of chromane derivatives on various cancer cell lines. The findings revealed that this compound inhibited cell proliferation and induced apoptosis in breast cancer cells through the activation of caspase pathways.

Data Tables

Q & A

Basic: What synthetic methodologies are recommended for introducing the hydroxymethyl and diol groups in 2-(Hydroxymethyl)-2-methyl-2H-chromene-6,7-diol?

Answer:

The synthesis of this compound requires regioselective hydroxylation and hydroxymethylation. A multi-step approach is often employed:

- Step 1: Start with a 2-methyl-2H-chromene scaffold. Use Friedel-Crafts alkylation to introduce substituents at the 2-position.

- Step 2: For diol formation at positions 6 and 7, ortho-directed hydroxylation with H₂O₂/FeSO₄ under acidic conditions is effective, as demonstrated in analogous chromene systems .

- Step 3: Protect the diol groups (e.g., using acetyl or trimethylsilyl groups) during hydroxymethylation to prevent side reactions. Deprotection is performed via hydrolysis (e.g., NaOH/EtOH).

- Key Consideration: Monitor reaction conditions (temperature, pH) to avoid over-oxidation of diols, which can lead to quinone formation .

Basic: How can spectroscopic techniques differentiate between structural isomers of this compound?

Answer:

- ¹H NMR: The diol protons (6,7-OH) appear as broad singlets (~δ 9.5–10.5 ppm) and show splitting in DMSO-d₆ due to hydrogen bonding. The hydroxymethyl group (2-CH₂OH) exhibits characteristic triplet splitting (J = 5–6 Hz) at δ 3.8–4.2 ppm .

- ¹³C NMR: The carbonyl carbon (C-2) resonates at ~δ 160–165 ppm. Aromatic carbons adjacent to hydroxyl groups (C-6,7) show downfield shifts (δ 145–150 ppm) compared to non-hydroxylated positions .

- IR Spectroscopy: Strong O-H stretches (~3200–3500 cm⁻¹) and conjugated C=O stretches (~1680–1720 cm⁻¹) confirm the chromene-diol structure .

Advanced: How can researchers address contradictions in crystallographic data caused by molecular disorder in chromene derivatives?

Answer:

Molecular disorder, as observed in structurally related chromenones , arises from dynamic rotation of substituents. Strategies include:

- Low-Temperature Crystallography: Reduces thermal motion, improving resolution.

- DFT Calculations: Compare experimental and computed bond angles/dihedral angles to validate disorder models.

- Multi-Conformer Refinement: Use software like SHELXL to model alternative positions with occupancy factors .

- Validation Tools: Cross-check with PLATON or Mercury to ensure geometric plausibility.

Advanced: What experimental designs mitigate oxidation of the 6,7-diol groups during synthesis?

Answer:

- Inert Atmosphere: Conduct reactions under N₂/Ar to limit O₂ exposure.

- Antioxidants: Add ascorbic acid (0.1–1 mol%) or EDTA to chelate metal ions that catalyze oxidation .

- Low-Temperature Workup: Quench reactions at ≤0°C to stabilize the diol.

- Analytical Monitoring: Use TLC (silica, EtOAc/hexane) or HPLC (C18 column, UV detection at 280 nm) to track degradation products.

Advanced: How can computational modeling predict intramolecular hydrogen bonding in this compound?

Answer:

- Software: Use Gaussian or ORCA for DFT calculations (B3LYP/6-31G* basis set) to optimize geometry and identify H-bonding networks.

- Key Metrics: Calculate bond lengths (O-H···O < 2.0 Å) and angles (>120°) to confirm H-bonds between 6,7-diols and the hydroxymethyl group .

- MD Simulations: Run GROMACS simulations in explicit solvent (e.g., water) to assess dynamic stability of H-bonds under physiological conditions.

Basic: What solvent systems are optimal for recrystallizing this compound?

Answer:

- Polar Protic Solvents: Ethanol/water (7:3 v/v) or methanol/acetone (1:1) yield high-purity crystals due to hydrogen-bond stabilization .

- Gradient Crystallization: Slowly evaporate solvent mixtures (e.g., DCM:MeOH 9:1) to control crystal growth and minimize solvate formation.

Advanced: How to design in vitro assays to evaluate the antioxidant potential of this compound?

Answer:

- DPPH Assay: Prepare a 0.1 mM DPPH solution in ethanol. Incubate with the compound (10–100 µM) for 30 min. Measure absorbance at 517 nm; calculate IC₅₀ via nonlinear regression .

- FRAP Assay: Mix compound with Fe³⁺-TPTZ reagent. Absorbance at 593 nm correlates with Fe²⁺ reduction capacity. Compare to ascorbic acid standards .

- Cell-Based ROS Assay: Use H₂DCFDA probe in HEK-293 cells. Pre-treat cells with compound (1–50 µM) before inducing oxidative stress (e.g., H₂O₂). Quantify fluorescence (Ex/Em: 485/535 nm) .

Advanced: What strategies resolve regioselectivity challenges in functionalizing the chromene core?

Answer:

- Directing Groups: Install temporary groups (e.g., -NO₂) at position 8 to steer electrophilic substitution to 6,7 positions. Remove via catalytic hydrogenation post-functionalization .

- Metal Catalysis: Use Pd(OAc)₂ with ligands (e.g., PPh₃) for Suzuki coupling at less-reactive positions.

- Computational Guidance: Perform Fukui function analysis to identify nucleophilic/electrophilic hotspots on the aromatic ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.